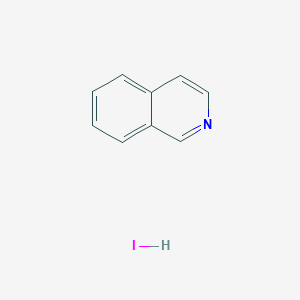

Isoquinoline hydroiodide

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H8IN |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

isoquinoline;hydroiodide |

InChI |

InChI=1S/C9H7N.HI/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-7H;1H |

InChI Key |

GHESMRYCQSFSSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=NC=CC2=C1.I |

Pictograms |

Irritant |

Synonyms |

isoquinoline isoquinoline conjugate acid isoquinoline hydrobromide isoquinoline hydrochloride isoquinoline hydroiodide isoquinoline sulfate (1:1) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isoquinoline Hydroiodide and Its Structural Analogs

Classical and Contemporary Cyclization Reactions Towards Isoquinoline (B145761) Hydroiodide Precursors

The traditional methods for constructing the isoquinoline core rely on intramolecular cyclization reactions, often promoted by strong acids and heat. These named reactions remain fundamental in organic synthesis.

The Bischler-Napieralski reaction, discovered in 1893, is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgnrochemistry.com This electrophilic aromatic substitution is typically promoted by a dehydrating agent in acidic conditions. nrochemistry.comyoutube.com The resulting dihydroisoquinolines can be subsequently oxidized to form the fully aromatic isoquinoline ring. nrochemistry.comwikipedia.org

The reaction is most effective when the aromatic ring is electron-rich, as activating groups facilitate the electrophilic substitution step. jk-sci.com For substrates with electron-donating groups at the meta-position of the phenylethylamine moiety, cyclization tends to occur at the para-position. jk-sci.com

Two primary mechanisms have been proposed, and the prevailing pathway is thought to depend on the specific reaction conditions. wikipedia.org

Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which undergoes cyclization followed by elimination to form the imine. wikipedia.orgnrochemistry.com

Mechanism II: Proceeds through the formation of a highly electrophilic nitrilium ion intermediate prior to cyclization. wikipedia.orgnrochemistry.com Evidence for the nitrilium intermediate includes the occasional formation of styrene (B11656) derivatives as a side product via a retro-Ritter reaction. organic-chemistry.org

A variety of condensing agents can be employed, with phosphoryl chloride (POCl₃) and phosphorus pentoxide (P₂O₅) being the most common. nrochemistry.comorganic-chemistry.org For less reactive substrates that lack electron-donating groups, a mixture of P₂O₅ in refluxing POCl₃ is often the most effective combination. wikipedia.orgjk-sci.com

Table 1: Common Reagents in Bischler-Napieralski Cyclization

| Reagent(s) | Typical Conditions | Notes |

| Phosphoryl chloride (POCl₃) | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | Widely used, effective for activated arenes. wikipedia.orgorganic-chemistry.org |

| Phosphorus pentoxide (P₂O₅) | Often used with POCl₃ | Increases dehydrating power for unactivated arenes. wikipedia.org |

| Polyphosphoric acid (PPA) | High temperature | Used with phenethylcarbamates. wikipedia.org |

| Triflic anhydride (B1165640) (Tf₂O) | Low temperature (e.g., -20 °C to 0 °C) with a base (e.g., 2-chloropyridine) | Very mild conditions, useful for sensitive substrates. nrochemistry.com |

First reported in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgname-reaction.com The reaction is a special case of the Mannich reaction, where the key step is the cyclization of an electrophilic iminium ion onto the aromatic ring. wikipedia.orgyoutube.com While the reaction works well with highly nucleophilic aromatic rings like indoles, the synthesis of tetrahydroisoquinolines from phenylethylamines generally requires harsher conditions, such as refluxing with strong acids, due to the lower nucleophilicity of the benzene (B151609) ring. wikipedia.org

A significant focus of modern research has been the development of asymmetric Pictet-Spengler reactions to control the stereochemistry at the newly formed chiral center (C-1). illinois.edu Diastereoselective variants often rely on a pre-existing chiral center in either the β-arylethylamine or the carbonyl component to direct the cyclization. illinois.edu For example, the reaction of enantiopure tryptophan derivatives can lead to either cis or trans products depending on kinetic or thermodynamic control. wikipedia.org

Enantioselective catalysis has been achieved using chiral Brønsted acids or thiourea-based catalysts, which can activate the iminium ion within a chiral environment. nih.gov These methods allow for the synthesis of optically active tetrahydro-β-carbolines and, by extension, tetrahydroisoquinolines, directly from achiral precursors. nih.gov

Table 2: Selected Diastereoselective and Enantioselective Pictet-Spengler Reactions

| Catalyst / Auxiliary | Substrates | Key Feature |

| Chiral N-benzyl tryptophan methyl esters | Bulky aldehydes | Substrate-controlled diastereoselectivity. illinois.edu |

| Chiral α-amino aldehydes | Tryptophan derivatives | Aldehyde-controlled diastereoselectivity. mdpi.com |

| Chiral Brønsted Acid (e.g., phosphoric acid derivative) | Tryptamine and various aldehydes | Catalytic, enantioselective cyclization. illinois.edu |

| Chiral Thiourea (B124793) and a weak acid (e.g., benzoic acid) | Tryptamine derivatives and aldehydes | Co-catalysis for one-pot imine formation and enantioselective cyclization. nih.gov |

The Pomeranz-Fritsch reaction, also discovered in 1893, provides a direct route to the isoquinoline nucleus via the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org The reaction is typically conducted in two stages: first, the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (the benzalaminoacetal), and second, the ring closure using a strong acid like concentrated sulfuric acid. thermofisher.comorganicreactions.org

This method is valuable as it allows for substitution patterns that are difficult to achieve with other syntheses. organicreactions.org However, classical conditions often suffer from low yields, and the reaction can fail completely. researchgate.net Several modifications have expanded its utility:

Schlittler-Müller Modification: A substituted benzylamine (B48309) is condensed with glyoxal (B1671930) hemiacetal, yielding C1-substituted isoquinolines. thermofisher.com

Bobbitt Modification: Hydrogenation of the intermediate Schiff base before acid-catalyzed cyclization produces tetrahydroisoquinolines. thermofisher.com

Recent advancements have focused on developing milder conditions to improve the scope and yield, particularly for preparing unstable 1,2-dihydroisoquinolines. One successful approach employs trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and an amine base, which activates the required dimethylacetals under conditions mild enough to preserve the reactive dihydroisoquinoline product. nih.gov

Table 3: Conditions for the Pomeranz-Fritsch Reaction and its Modifications

| Reagent(s) | Substrates | Product Type |

| Concentrated H₂SO₄ | Benzaldehyde, 2,2-diethoxyethylamine | Isoquinoline. thermofisher.com |

| Boron trifluoride etherate (BF₃·OEt₂) | Benzalaminoacetals | Isoquinoline. thermofisher.com |

| Trifluoroacetic anhydride (TFAA) | Benzalaminoacetals | Isoquinoline. wikipedia.org |

| TMSOTf, Amine Base | Benzalaminoacetals | 1,2-Dihydroisoquinoline (B1215523). nih.gov |

The Ritter reaction involves the addition of a nitrile to a carbocation, typically generated from an alcohol or alkene in strong acid. organic-chemistry.org Its intramolecular variant provides a pathway to N-heterocycles, including 3,4-dihydroisoquinolines. scilit.comresearchgate.net

In a tandem alkylation-cyclization procedure, an electron-rich benzene derivative (like 1,2-dimethoxybenzene) can be treated with an oxirane (e.g., isobutylene (B52900) oxide) and a nitrile in the presence of concentrated sulfuric acid. rsc.org The reaction proceeds through initial Friedel-Crafts alkylation of the benzene ring by the protonated oxirane, generating a β-phenethyl alcohol. This alcohol is then protonated and eliminated to form a stable tertiary carbocation, which is trapped intramolecularly by the nitrogen atom of the nitrile. The resulting nitrilium ion is hydrolyzed upon workup to yield a 1-substituted 3,4-dihydroisoquinoline. rsc.orgmdpi.com This method allows for the one-pot construction of highly substituted dihydroisoquinoline scaffolds from simple starting materials. rsc.org

Table 4: Synthesis of Dihydroisoquinolines via Intramolecular Ritter Reaction

| Arene | Carbocation Source | Nitrile | Product |

| 1,2-Dimethoxybenzene | Isobutylene oxide | Acetonitrile (B52724) (MeCN) | 6,7-Dimethoxy-3,3-dimethyl-1-methyl-3,4-dihydroisoquinoline. rsc.org |

| 1,4-Dimethoxybenzene | Isobutylene oxide | Benzonitrile (PhCN) | 5,8-Dimethoxy-3,3-dimethyl-1-phenyl-3,4-dihydroisoquinoline. rsc.org |

| 2-Methoxy-1,3-dimethylbenzene | Isobutyraldehyde | Various Nitriles | 3,4-Dihydroisoquinoline derivatives. researchgate.net |

Catalytic Approaches in Isoquinoline Hydroiodide Synthesis and Functionalization

Modern synthetic chemistry has increasingly turned to transition metal catalysis to forge C-C and C-N bonds with high efficiency and selectivity, providing powerful new routes to the isoquinoline core. mdpi.com

Transition metal-catalyzed reactions, particularly those involving C-H activation and functionalization, have emerged as a sustainable and atom-economical strategy for building isoquinoline and isoquinolinone skeletons. researchgate.netmdpi.com These methods avoid the need for pre-functionalized starting materials often required in classical syntheses. mdpi.com Catalysts based on palladium, rhodium, ruthenium, cobalt, and copper are frequently employed. mdpi.combohrium.com

A common mechanistic paradigm involves the use of a directing group (such as an amide or imine) on a benzene-ring-containing substrate. mdpi.com The catalyst coordinates to this directing group, facilitating the selective activation of an ortho C-H bond to form a metallacycle intermediate. This intermediate then undergoes migratory insertion with an alkene or alkyne coupling partner. Subsequent reductive elimination furnishes the final heterocyclic product, often incorporating the directing group into the newly formed ring. mdpi.com This strategy offers predictable regioselectivity and is broadly applicable to a wide range of substrates. mdpi.com

Table 5: Examples of Transition Metal-Catalyzed Isoquinoline Synthesis

| Catalyst System | Substrates | Coupling Partner | Product Type |

| Palladium (Pd) | N-methoxy benzamides | 2,3-Allenoic acid esters | 3,4-Substituted hydroisoquinolones. mdpi.com |

| Rhodium (Rh) | Benzimidates | α-chloroaldehydes | Isoquinolin-3-ols. researchgate.net |

| Rhodium (Rh) | O-acetyl ketoximes | Bicyclic alkenes | Isoquinoline-fused bicycles. beilstein-journals.org |

| Cobalt (Co) | Benzimidates | Vinylene carbonate | Isoquinolones. researchgate.net |

| Copper (Cu) | Imidamides | Cyclic diaryliodoniums | Benzo[c]cinnoline derivatives. researchgate.net |

| Ruthenium (Ru) | Aryl C(sp²)-H bonds | Diazo compounds | Isoquinolinones. mdpi.com |

Transition Metal-Catalyzed Transformations

Rhodium-Catalyzed Asymmetric Hydrogenation of Isoquinolines

Rhodium-catalyzed asymmetric hydrogenation represents a highly effective method for the synthesis of chiral tetrahydroisoquinolines (THIQs) from their aromatic isoquinoline precursors. dicp.ac.cnrsc.orgresearchgate.netresearchgate.net This transformation is particularly valuable as it establishes stereocenters with high enantioselectivity, providing access to biologically important molecules. dicp.ac.cnresearchgate.net

A significant advancement in this area involves the use of a rhodium complex with a chiral thiourea-containing bisphosphine ligand. dicp.ac.cnrsc.orgnih.gov The introduction of a strong Brønsted acid, such as hydrochloric acid (HCl), is crucial for the success of this reaction. dicp.ac.cnrsc.orgnih.gov The acid serves a dual purpose: it activates the isoquinoline substrate by protonating the nitrogen atom, forming an isoquinolinium salt, and it facilitates an anion-binding interaction between the substrate's counter-ion (e.g., chloride) and the thiourea moiety of the chiral ligand. dicp.ac.cnrsc.orgresearchgate.netnih.gov This secondary interaction is believed to be key to achieving high reactivity and enantioselectivity, with conversions and enantiomeric excesses (ee) reaching up to 99%. dicp.ac.cnrsc.orgresearchgate.net

The proposed mechanism involves the formation of an iminium intermediate after the initial hydride transfer, which then undergoes a second hydrogenation step to yield the chiral THIQ. dicp.ac.cnnih.gov Deuterium (B1214612) labeling studies support a reaction pathway involving an enamine–iminium tautomerization. dicp.ac.cnnih.gov This methodology has demonstrated a broad substrate scope, accommodating various substituents on the isoquinoline ring. dicp.ac.cnnih.gov

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Isoquinolines

| Catalyst System | Activating Agent | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Rh-thiourea chiral phosphine (B1218219) complex | Strong Brønsted acid (HCl) | Anion binding between substrate and ligand | High conversion and enantioselectivity (up to 99% ee) | dicp.ac.cnrsc.org |

Palladium-Catalyzed α-Arylation and Annulation Protocols

Palladium-catalyzed reactions provide a versatile and convergent approach to polysubstituted isoquinolines. pnas.orgnih.govresearchgate.net A key strategy involves the sequential palladium-catalyzed α-arylation of ketones followed by a cyclization reaction. pnas.orgnih.govresearchgate.net This method allows for the combination of readily available ketone and aryl halide precursors in a regioselective manner. pnas.orgacs.org

The process begins with the palladium-catalyzed coupling of a ketone enolate with an ortho-functionalized aryl halide, typically an ortho-halobenzaldehyde or its acetal (B89532) equivalent. pnas.orgrsc.org This α-arylation step forms a 1,5-dicarbonyl-like intermediate. Subsequent treatment with an ammonium (B1175870) source, such as ammonium chloride, triggers a cyclization and aromatization cascade to furnish the isoquinoline ring system. pnas.orgacs.org This approach is notable for its tolerance of a wide range of substituents on both the ketone and the aryl halide, including electron-poor and electron-rich moieties. pnas.orgrsc.org

This methodology has been extended to one-pot, four-component coupling procedures, combining a methyl ketone, an aryl bromide, an electrophile, and ammonium chloride to generate highly substituted isoquinolines. acs.org Furthermore, the use of tert-butyl cyanoacetate (B8463686) as the ketone component allows for the synthesis of 3-aminoisoquinolines after in situ functionalization and decarboxylation. acs.orgrsc.org

Table 2: Palladium-Catalyzed Synthesis of Isoquinolines

| Reaction Type | Key Precursors | Key Transformation | Product | Reference |

|---|---|---|---|---|

| Sequential α-arylation and cyclization | Ketones, ortho-haloaryl aldehydes/ketones | Pd-catalyzed α-arylation, acid-catalyzed cyclization/aromatization | Polysubstituted isoquinolines | pnas.orgnih.gov |

| One-pot, four-component coupling | Methyl ketone, aryl bromide, electrophile, ammonium chloride | Pd-catalyzed α-arylation, in situ trapping, aromatization | Substituted isoquinolines | acs.org |

Iridium-Catalyzed Asymmetric Hydrogenation and C-H Activation

Iridium catalysts have proven to be highly effective for the asymmetric hydrogenation of isoquinolines, offering a direct route to chiral tetrahydroisoquinolines (THIQs). acs.orgnih.govdicp.ac.cn A significant advantage of some iridium-catalyzed systems is the ability to perform the hydrogenation under mild conditions without the need for pre-formed isoquinolinium salts. nih.gov

One notable strategy employs a traceless activating agent, such as trichloroisocyanuric acid (TCCA), which generates a hydrogen halide in situ. acs.orgdicp.ac.cn This in situ generated acid activates the isoquinoline for hydrogenation. Using a chiral iridium complex, for example with a SegPhos ligand, a broad range of isoquinolines can be hydrogenated with excellent enantioselectivities (up to 99% ee). dicp.ac.cn This method avoids the separate steps of installing and removing an activating group. acs.orgdicp.ac.cn

For more complex substrates, such as 1,3-disubstituted isoquinolines, iridium catalysis can achieve high levels of both diastereoselectivity and enantioselectivity. nih.govrsc.org The presence of a directing group, such as a hydroxymethyl group at the C1 position, has been shown to be crucial for achieving high selectivity. nih.govrsc.org For instance, an iridium catalyst with a chiral xyliphos ligand can hydrogenate 1,3-disubstituted isoquinolines to afford cis-THIQs in high yield and enantioselectivity. nih.gov Conversely, using a Josiphos ligand can favor the formation of the trans-diastereomer. rsc.org Mechanistic studies suggest that non-coordinating chlorinated solvents and halide additives play a key role in controlling the trans-selectivity. rsc.org

Iridium catalysts are also employed in the asymmetric hydrogenation of quinolines, using chiral ferrocenyloxazoline-derived N,P ligands, achieving up to 92% ee. researchgate.net

Table 3: Iridium-Catalyzed Asymmetric Hydrogenation of Isoquinolines

| Catalyst System | Activator/Directing Group | Selectivity | Product | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / (R)-SegPhos | Trichloroisocyanuric acid (in situ HCl generation) | Enantioselective | Chiral Tetrahydroisoquinolines | acs.orgdicp.ac.cn |

| [Ir(cod)Cl]₂ / Xyliphos | C1-Hydroxymethyl directing group | Diastereo- and Enantioselective (cis) | Chiral 1,3-disubstituted Tetrahydroisoquinolines | nih.gov |

Gold-Catalyzed Intramolecular Cyclizations

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including isoquinoline derivatives, through intramolecular cyclization reactions. acs.orgresearchgate.netrsc.orgbeilstein-journals.orgresearchgate.net These reactions often proceed under mild conditions and exhibit high efficiency and regioselectivity. acs.orgresearchgate.net

One prominent example is the gold(I)-catalyzed cascade transformation of N-alkynic 2-ynamides. This process involves a sequence of nucleophilic cyclization, enyne cycloisomerization, and a 1,2-migration to afford diverse pyrrolo[1,2-b]isoquinolines. acs.orgresearchgate.net The reaction tolerates a variety of migrating groups, including both alkyl and aryl substituents. acs.orgresearchgate.net Mechanistic studies suggest that the reaction proceeds through a gold carbenoid intermediate. acs.org

Another application of gold catalysis is the tandem alkyne amination/intramolecular O-H insertion. This strategy provides access to dicp.ac.cnnih.govoxazino[3,2-c]isoquinolines under mild reaction conditions. rsc.org This method offers an efficient route for constructing fused isoquinoline systems. rsc.org Gold catalysts can also promote the cyclization of 2-alkynylbenzaldehydes with 2-isocyanoacetate to produce isoquinolines. organic-chemistry.org

Table 4: Gold-Catalyzed Synthesis of Isoquinoline Analogs

| Reaction Type | Starting Materials | Key Process | Product | Reference |

|---|---|---|---|---|

| Cascade Cyclization | N-alkynic 2-ynamides | Nucleophilic cyclization/enyne cycloisomerization/1,2-migration | Pyrrolo[1,2-b]isoquinolines | acs.orgresearchgate.net |

Copper-Catalyzed One-Pot Cascade Reactions

Copper-catalyzed reactions offer an economical and practical approach for the synthesis of isoquinoline derivatives, often through one-pot cascade processes. nih.govnih.govrsc.orgresearchgate.net These methods are advantageous due to the low cost and low toxicity of copper salts compared to other transition metals. researchgate.net

A notable example is the synthesis of 3,4-disubstituted isoquinolin-1(2H)-ones from the cascade reaction of substituted 2-halobenzamides with β-keto esters. nih.gov This copper-catalyzed process proceeds under mild conditions and provides a simple and efficient route to these valuable compounds. nih.gov

Copper catalysis is also effective in constructing more complex fused heterocyclic systems. For instance, a copper-catalyzed cascade method has been developed for the synthesis of dicp.ac.cnrsc.orgacs.orgtriazolo[5,1-a]isoquinoline derivatives from readily available 1,2,3-triazoles. nih.govrsc.org This reaction involves the intermolecular condensation of an o-halo-phenyl-triazole with an activated nitrile, furnishing the N-fused heterocycles in good to excellent yields under mild conditions. rsc.org This represents the first synthesis of these compounds using 1,2,3-triazoles as starting materials. rsc.org

Furthermore, copper(I)-catalyzed tandem reactions of 2-bromoaryl ketones, terminal alkynes, and acetonitrile can produce densely functionalized isoquinolines through a three-component [3 + 2 + 1] cyclization involving N-atom transfer. organic-chemistry.org

Table 5: Copper-Catalyzed Synthesis of Isoquinolines and Derivatives

| Reaction Type | Starting Materials | Key Process | Product | Reference |

|---|---|---|---|---|

| Cascade Reaction | 2-Halobenzamides, β-keto esters | Cyclization | 3,4-Disubstituted isoquinolin-1(2H)-ones | nih.gov |

| Cascade Annulation | o-Halo-phenyl-triazoles, activated nitriles | Intermolecular condensation and cyclization | dicp.ac.cnrsc.orgacs.orgTriazolo[5,1-a]isoquinoline derivatives | nih.govrsc.org |

Zirconium-Catalyzed Hydroboration and Hydrosilylation

Zirconium-based catalysts have been developed for the dearomative hydroboration and hydrosilylation of N-heteroarenes, including isoquinolines. nih.govacs.orgnih.govacs.org These reactions provide a method for the selective reduction of the heterocyclic ring.

A zirconium metal-organic framework, Zr(III)H-BTC, has been shown to be a highly active and selective catalyst for the 1,4-dearomative hydroboration and hydrosilylation of pyridines and quinolines. acs.org When applied to isoquinoline, this catalytic system exclusively yields the N-substituted 1,2-dihydroisoquinoline products. nih.govacs.org The reaction proceeds under mild conditions. nih.govacs.org The unique reactivity and selectivity of this catalyst are attributed to the coordinatively unsaturated Zr(III)H centers within the metal-organic framework structure. acs.org

Organocatalysis and Brønsted Acid-Promoted Processes

In addition to metal-catalyzed methods, organocatalysis and Brønsted acid-promoted reactions have emerged as powerful strategies for the synthesis of isoquinoline derivatives, particularly for the construction of chiral centers. nih.govmdpi.comacs.orgresearchgate.net

Chiral Brønsted acids, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), are effective catalysts for enantioselective transformations involving N-acyliminium ions. nih.govacs.orgresearchgate.net One such application is in the synthesis of fused tetrahydroisoquinoline systems through an organolithium addition followed by an intramolecular α-amidoalkylation sequence on N-phenethylimides. nih.govacs.org In this process, the chiral Brønsted acid protonates a hydroxylactam intermediate, generating a chiral N-acyliminium ion pair. nih.govacs.org Subsequent intramolecular cyclization, a formal Friedel-Crafts reaction, creates a new stereocenter. nih.gov The enantioselectivity of this process can be influenced by the structure of the Brønsted acid catalyst and the substitution pattern on the aromatic ring of the phenethylamino moiety. nih.govacs.org For instance, the use of N-triflylphosphoramides as catalysts and the presence of phenolic substituents on the nucleophilic aromatic ring are crucial for achieving reasonable levels of enantioselection. nih.govacs.org

Brønsted acids can also be used in multicomponent reactions. For example, a catalytic amount of HCl can be used to generate reactive isobenzopyrylium intermediates, which can then participate in cascade reactions to construct complex polycyclic isoquinoline skeletons. rsc.org

Table 6: Organocatalysis and Brønsted Acid-Promoted Synthesis of Isoquinoline Analogs

| Catalyst/Promoter | Reaction Type | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Chiral Brønsted Acids (BINOL-derived) | Intramolecular α-amidoalkylation | Chiral N-acyliminium ion | Fused Tetrahydroisoquinolines | nih.govacs.org |

Modern Synthetic Techniques for this compound and Derivatives

Modern synthetic chemistry has introduced powerful techniques that offer significant advantages over classical methods, including enhanced reaction rates, improved yields, and greater molecular diversity. These methodologies are pivotal for the efficient assembly of complex isoquinoline structures.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly reduced reaction times. tandfonline.com This technology has been successfully applied to the synthesis of a variety of isoquinoline derivatives.

One notable approach involves a palladium-catalyzed, microwave-assisted one-pot reaction for the synthesis of isoquinolines from 2-bromoarylaldehydes, terminal alkynes, and ammonium acetate. acs.orgacs.org This method proceeds via a sequential coupling-imination-annulation cascade. The reaction is typically carried out in a microwave vial, where the initial coupling occurs at a lower temperature (e.g., 80 °C), followed by the imination and annulation at a higher temperature (e.g., 150 °C). acs.orgacs.org This protocol has proven effective for a range of substituted isoquinolines, as well as related heterocycles like furopyridines and thienopyridines, with yields often ranging from moderate to excellent (up to 86%). acs.orgacs.org

Another innovative, metal-free method utilizes microwave irradiation to promote the radical cyclization of vinyl isocyanides with alcohols. rsc.orgrsc.orgresearchgate.net This protocol facilitates the direct functionalization of the α-sp³ C-H bond of alcohols, coupling them with vinyl isonitriles to form hydroxyl-containing isoquinolines. rsc.orgrsc.org The reaction demonstrates broad substrate scope, excellent functional group tolerance, and high atom economy, providing access to diverse and potentially valuable isoquinoline derivatives in moderate to excellent yields. rsc.orgrsc.orgresearchgate.net

The following table summarizes representative examples of microwave-assisted isoquinoline synthesis:

Table 1: Examples of Microwave-Assisted Isoquinoline Synthesis| Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Bromobenzaldehyde, 4-Methoxyphenyl acetylene, NH₄OAc | PdCl₂(PPh₃)₂, CuI, DMF, 80°C then 150°C (MW) | Substituted Isoquinoline | 81% | acs.org |

| 2-Bromo-4,5-(methylenedioxy)benzaldehyde, Phenylacetylene, NH₄OAc | Pd(OAc)₂, PPh₃, KOAc, DMF, 80°C then 150°C (MW) | Substituted Isoquinoline | 86% | acs.org |

| Vinyl isocyanide, Methanol | DTBP, 140°C (MW) | 1-(Hydroxymethyl)isoquinoline derivative | 78% | rsc.org |

| Vinyl isocyanide, Isopropanol | DTBP, 140°C (MW) | 1-(1-Hydroxy-1-methylethyl)isoquinoline derivative | 85% | rsc.org |

Solid-phase synthesis offers a powerful platform for the generation of chemical libraries, facilitating the systematic modification of molecular scaffolds to explore structure-activity relationships. google.comgoogle.com This methodology has been adapted for the synthesis of isoquinoline derivatives, particularly for creating diverse compound collections.

A key strategy involves the Pictet-Spengler reaction on a solid support. For instance, the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxamides can be achieved using carboxyl-supported, O-alkylated tyrosine esters. acs.org The process begins with the esterification of a resin (e.g., Marshall resin) with N-BOC-protected tyrosine ethers. acs.org Following deprotection, the support-bound amino acid undergoes a Pictet-Spengler condensation with an aldehyde (like paraformaldehyde) in the presence of an acid. acs.org The resulting solid-supported tetrahydroisoquinoline can then be further functionalized, for example, by acylation of the secondary amine, followed by reaction with various amines to yield a library of carboxamides after cleavage from the resin. acs.org

This approach combines the advantages of solid-phase techniques, such as ease of purification and the ability to drive reactions to completion using excess reagents, with the power of classical heterocyclic synthesis. google.comgoogle.com By systematically varying the building blocks at different positions of the isoquinoline core, large combinatorial libraries of novel isoquinoline compounds can be prepared for screening in drug discovery programs. google.comgoogle.com Another traceless solid-phase strategy has been developed for novel isoxazolinoisoquinoline heterocycles, involving a sequence of solid-phase Reissert formation, Suzuki coupling, C1-alkylation, and cycloaddition, followed by hydrolysis to release the final product. acs.org

Visible-light photoredox catalysis has become a prominent tool in modern organic synthesis, enabling the construction of complex molecules under mild, environmentally friendly conditions. acs.orgnih.govrsc.org This approach utilizes light as a clean energy source to initiate chemical transformations, often with high efficiency and selectivity. rsc.org

The synthesis of the indolo[2,1-a]isoquinoline core structure has been achieved through a photocatalyzed, redox-neutral radical cascade cyclization. rsc.org This method is characterized by its mild reaction conditions and exceptional tolerance for various functional groups, allowing for the synthesis of a wide array of valuable indolo[2,1-a]isoquinoline derivatives in good to excellent yields. rsc.org

Another strategy involves the use of organic dyes, such as Eosin Y, as photoredox catalysts. acs.org For example, the irradiation of specific oxime derivatives with a green LED in the presence of Eosin Y can trigger a 6-endo-dig cyclization to form the isoquinoline skeleton. acs.org The proposed mechanism involves the visible-light-promoted excitation of the dye, which then initiates the formation of an iminyl radical that subsequently cyclizes. acs.org Similarly, pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids have been prepared using Rose Bengal as an organo-photocatalyst in a visible-light-induced oxidation/[3+2] cycloaddition/oxidative aromatization cascade. beilstein-journals.org This metal-free protocol provides a straightforward route to these biologically active compounds. beilstein-journals.org Furthermore, a photocatalytic proton-coupled electron transfer (PCET) strategy has been developed for the synthesis of isoquinoline-1,3-diones using naphthalimide-based organic photocatalysts, highlighting the versatility of visible-light methods. bohrium.com

Table 2: Examples of Visible-Light Mediated Isoquinoline Synthesis

| Substrate Type | Photocatalyst | Light Source | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Oxime Derivative | Eosin Y | Green LED (535 nm) | Substituted Isoquinoline | 51% | acs.org |

| N-aryl enamines | fac-[Ir(ppy)₃] | Blue LED | Indole-fused isoquinoline | High Yield | researchgate.net |

| Tetrahydroisoquinoline & Maleimide | Rose Bengal | Visible Light | Pyrrolo[2,1-a]isoquinoline | 72% | beilstein-journals.org |

| N-acrylamides | N/A (Photocatalytic PCET) | Visible Light | Isoquinoline-1,3-dione | N/A | bohrium.com |

Multicomponent Reaction Sequences for Isoquinoline Framework Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.orgnih.gov Several MCRs have been designed for the construction of the isoquinoline scaffold and its fused derivatives.

One such strategy involves a three-component cascade reaction of aryl ketones, hydroxylamine, and alkynes, catalyzed by rhodium(III). organic-chemistry.org This one-pot synthesis proceeds through the in situ generation of an aryl ketone oxime, followed by C-H bond activation and subsequent cyclization with an internal alkyne. This method streamlines the synthesis of multisubstituted isoquinolines and related fused heterocycles like γ-carbolines and furo[2,3-c]pyridines, achieving yields up to 93%. organic-chemistry.org

Another powerful MCR is the Povarov reaction, which typically involves an aniline, an aldehyde, and an activated olefin. beilstein-journals.org The resulting tetrahydroquinoline adducts can be oxidized to the corresponding quinoline (B57606) or isoquinoline structures. Manganese dioxide has been identified as a choice reagent for this oxidation step, providing clean reactions and high yields. beilstein-journals.org

Isocyanate-based MCRs also provide an efficient route to complex isoquinoline frameworks. rsc.org For example, a pseudo four-component reaction has been developed for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines, demonstrating a broad substrate scope with yields up to 92%. rsc.org Additionally, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne produces N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides in moderate to excellent yields. acs.org This reaction proceeds through the formation of a spirooxindole intermediate and subsequent generation of an isocyanate functionality. acs.org Copper-catalyzed MCRs involving pyridine (B92270) derivatives or isoquinolines with iodonium (B1229267) ylides and 1,4-quinones have also been developed, offering a sustainable, solvent-free approach using ball-milling techniques. acs.org

Elucidation of Reaction Mechanisms and Kinetic Profiles in Isoquinoline Hydroiodide Chemistry

Mechanistic Studies of Hydrogenation and Dearomatization Reactions

Hydrogenation and dearomatization are powerful strategies for converting flat, aromatic isoquinoline (B145761) systems into three-dimensional, saturated, or partially saturated heterocyclic structures. Understanding the mechanisms of these transformations is critical for controlling selectivity and efficiency. The formation of an isoquinolinium salt, such as the hydroiodide, is a crucial first step in many of these reactions, as it activates the otherwise stable aromatic ring. nih.gov

Outer-Sphere vs. Inner-Sphere Mechanisms in Hydrogenation of Halide Salts

The catalytic hydrogenation of isoquinolinium halide salts can proceed through distinct mechanistic pathways, broadly classified as inner-sphere or outer-sphere. msu.eduuab.cat In an inner-sphere mechanism , the substrate directly coordinates to the metal center of the catalyst. This typically involves π-bonding between the aromatic ring and the metal. msu.edu Conversely, an outer-sphere mechanism does not involve direct coordination of the substrate to the metal. Instead, the transfer of hydrogen occurs from the catalyst to the substrate while the substrate remains in the second coordination sphere. msu.edunih.gov

For protonated N-heterocycles like isoquinolinium salts, an outer-sphere pathway is generally favored. The positive charge on the nitrogen atom and the inherent stability of the aromatic system make direct coordination to the electron-rich metal center (an inner-sphere pathway) less likely. researchgate.net Research has shown that in many transition-metal-catalyzed hydrogenations of these salts, the reaction proceeds without evidence of substrate-metal binding. msu.edu For instance, in iridium-catalyzed asymmetric hydrogenation of isoquinoline hydrogen halide salts, an outer-sphere mechanism is supported by strong experimental evidence.

| Feature | Inner-Sphere Mechanism | Outer-Sphere Mechanism |

|---|---|---|

| Substrate-Metal Interaction | Direct coordination (e.g., π-bonding) of the substrate to the metal center. | No direct coordination; substrate remains outside the primary coordination sphere. |

| Hydrogen Transfer | Occurs via migratory insertion of the coordinated substrate into a metal-hydride bond. | Stepwise or concerted transfer of H+ and H- from the catalyst to the unbound substrate. msu.edu |

| Favored Substrates | Neutral alkenes and alkynes. | Protonated N-heterocycles (e.g., isoquinolinium salts), ketones, and imines. msu.edu |

| Key Intermediates | Metal-substrate π-complexes, metallacyclic intermediates. | Metal-dihydride complexes, ion pairs between catalyst and substrate. |

Hydride Transfer Pathways

Central to the outer-sphere hydrogenation of isoquinolinium salts is the concept of hydride transfer. youtube.com This process involves the transfer of a hydride ion (H⁻) from a metal-hydride complex to the electrophilic carbon of the isoquinolinium cation, typically the C1 position. nih.gov

The generally accepted sequence for this pathway is:

Activation of Hydrogen: The transition metal catalyst reacts with molecular hydrogen (H₂) to form a metal-dihydride species.

Hydride Transfer: The metal-dihydride complex, without directly coordinating the isoquinolinium salt, transfers one of its hydride ligands to the C1 position of the heterocycle. nih.gov This nucleophilic attack breaks the aromaticity and forms a neutral enamine intermediate (a dihydroisoquinoline). nih.gov

Proton Transfer/Second Reduction: Depending on the reaction conditions and catalyst system, the enamine can be protonated to form an iminium ion, which is then reduced by the second hydride from the metal. Alternatively, the enamine may undergo further reaction or tautomerization.

A notable variation is the two-step (e⁻/H•) transfer, where the reaction is initiated by a single-electron transfer from the hydride complex to the isoquinolinium cation, forming a radical intermediate. This is followed by a hydrogen atom transfer. This pathway's prevalence increases as the metal hydride becomes a better one-electron reductant. nih.gov Such mechanisms can influence the regioselectivity of the reduction, with single-step H⁻ transfers often favoring the 1,2-reduction product, while two-step transfers can lead to the 1,4-reduction product. nih.gov

Detailed Analysis of Nucleophilic Dearomatization of Isoquinolines

Nucleophilic dearomatization is a cornerstone transformation that converts flat aromatic isoquinolines into complex three-dimensional molecules. researchgate.net Due to the high resonance stability of the isoquinoline ring, this transformation is energetically unfavorable and requires activation of the substrate. nih.gov The most common activation strategy involves the formation of N-acyl or N-alkyl isoquinolinium salts. nih.govmdpi.com This process creates a positive charge on the nitrogen atom, significantly increasing the electrophilicity of the pyridine (B92270) ring and making it susceptible to attack by nucleophiles.

The nucleophilic attack typically occurs at the C1 position, leading to a 1,2-dihydroisoquinoline (B1215523) derivative. A wide array of nucleophiles can be employed in these reactions, including organometallics, enolates, and hydrides. mdpi.com

| Activation Method | Nucleophile Type | Typical Product | Key Mechanistic Feature |

|---|---|---|---|

| N-Acylation (e.g., with chloroformates) | Hydride (e.g., NaBH₄) | N-Acyl-1,2-dihydroisoquinoline | In situ formation of a highly electrophilic N-acylisoquinolinium ion followed by regioselective hydride attack at C1. nih.gov |

| N-Alkylation | Organocuprates | 1-Alkyl-1,2-dihydroisoquinoline | Formation of a stable isoquinolinium salt, which then undergoes conjugate addition. |

| In situ silylation | Grignard Reagents | 1-Substituted-1,2-dihydroisoquinoline | Transient activation of the nitrogen allows for nucleophilic addition. |

| Transition-Metal Catalysis (e.g., Copper-hydride) | Alkenes (e.g., styrenes) | C4-functionalized 1,4-dihydroisoquinoline | Catalyst-mediated generation of a nucleophile that adds to the unactivated heterocycle, often with high regioselectivity. nih.gov |

Investigation of Cyclization and Rearrangement Mechanisms

The synthesis of the isoquinoline core itself is a subject of extensive mechanistic investigation. Numerous named reactions have been developed that rely on cyclization and rearrangement pathways, which can be broadly categorized by their key bond-forming steps.

Electrophilic and Radical Pathways in Isoquinoline Formation

Electrophilic cyclization is the basis for several classical isoquinoline syntheses. These methods typically involve the intramolecular attack of an electron-rich aromatic ring onto an electrophilic species. quimicaorganica.org

Bischler-Napieralski Synthesis: This reaction involves the cyclodehydration of a β-phenylethylamide using an acid catalyst like phosphorus pentoxide. The mechanism proceeds via the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution, followed by dehydrogenation to yield the isoquinoline. iust.ac.irshahucollegelatur.org.in

Pictet-Spengler Synthesis: In this reaction, a β-phenylethylamine is condensed with an aldehyde or ketone to form a Schiff base. Subsequent acid-catalyzed cyclization, which is a type of Mannich reaction, forms a tetrahydroisoquinoline, which can then be oxidized to the aromatic isoquinoline. quimicaorganica.orgiust.ac.ir The electrophilic cyclization is facilitated by electron-donating groups on the aromatic ring. shahucollegelatur.org.in

Radical pathways also play a role in the functionalization of the isoquinoline ring. The Minisci reaction, for instance, involves the generation of a nucleophilic radical which attacks the protonated, electron-deficient isoquinoline ring. This attack occurs with high regioselectivity at the C1 position. iust.ac.ir More modern methods have also explored radical reactivity for the synthesis of the isoquinoline core itself, such as an "extrude-and-sew" strategy utilizing the radical reactivity of 3-aminoindazoles. organic-chemistry.org

Chelation-Assisted C-H Activation Mechanisms

A modern and powerful strategy for synthesizing substituted isoquinolines is through transition-metal-catalyzed C-H activation. stonybrook.eduresearchgate.net This approach offers high efficiency and atom economy by using a directing group within the substrate to guide the catalyst to a specific C-H bond. nih.gov

The general catalytic cycle for this process involves several key steps:

Coordination and C-H Activation: The substrate, containing a directing group (e.g., an imine or oxime), coordinates to the metal center (commonly Rh, Ru, or Pd). organic-chemistry.org This is followed by a chelation-assisted cleavage of a nearby C-H bond, typically an ortho C-H bond of a phenyl ring, to form a stable five- or six-membered metallacyclic intermediate. nih.govmdpi.com

Insertion of Coupling Partner: The metallacycle then reacts with a coupling partner, such as an alkyne or an alkene. The partner coordinates to the metal center and subsequently inserts into the metal-carbon bond of the metallacycle. mdpi.com

Reductive Elimination/Product Release: The final step is typically a reductive elimination, which forms the new C-C bond of the cyclized product and regenerates the active catalyst, closing the catalytic cycle. nih.gov

Tandem Reaction Mechanism Elucidations

Tandem reactions, or cascade reactions, are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, avoiding the isolation of intermediates. In the synthesis of the isoquinoline framework, several powerful tandem sequences have been elucidated.

One notable mechanism involves a sequence of a Wolff rearrangement, an aza-Wittig reaction, and an electrocyclic ring closure. This process typically starts with readily available 2-azido-3-arylacrylates which, upon reaction with α-diazocarbonyl compounds and triphenylphosphine (B44618), yield functionalized isoquinolines. nih.gov

The proposed mechanism proceeds as follows:

Staudinger Reaction: The azide (B81097) reacts with triphenylphosphine to form an iminophosphorane intermediate. This is a classic Staudinger reaction. chem-station.com

Aza-Wittig Reaction: The in situ-generated iminophosphorane undergoes an intramolecular aza-Wittig reaction with a ketone or aldehyde functionality. rsc.org This step forms a new carbon-nitrogen double bond and closes the heterocyclic ring.

Electrocyclic Ring Closure: The final step is an electrocyclic ring closure, which results in the aromatic isoquinoline core. This tandem process is highly efficient for creating the foundational structure of compounds like isoquinoline hydroiodide. researchgate.net

This sequence showcases the elegance of tandem reactions in heterocyclic chemistry, where multiple bond-forming events occur sequentially in one pot to rapidly build molecular complexity. nih.govresearchgate.net

Kinetic Investigations of Key Transformation Steps (e.g., Acylation Reactions)

The functionalization of the isoquinoline ring is crucial for synthesizing its diverse derivatives. Acylation, a key transformation, is often subject to kinetic or thermodynamic control, where reaction conditions dictate the final product distribution. wikipedia.orgjackwestin.com

In reactions involving unsymmetrical intermediates, two or more products can often be formed.

Kinetic Control: At lower temperatures and with shorter reaction times, the major product is the one that is formed fastest—the one with the lowest activation energy. This is known as the kinetic product. reddit.comlibretexts.org

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction becomes reversible. This allows equilibrium to be established, favoring the most stable product, known as the thermodynamic product. reddit.comlibretexts.org

This principle is observed in reactions analogous to the Conrad–Limpach–Knorr synthesis for quinolines, where anilines react with β-keto esters. iust.ac.ir At lower temperatures, the kinetic product (a 4-quinolone) is favored. At higher temperatures, the more stable thermodynamic product (a 2-quinolone) predominates. iust.ac.ir Similar regioselectivity challenges and opportunities for control exist in the acylation and alkylation of the isoquinoline nucleus. For instance, transition metal-free acylation of isoquinolines with aldehydes can be achieved, and understanding the kinetic profile is key to optimizing yields and selectivity. nih.gov

| Control Type | Typical Temperature | Typical Reaction Time | Dominant Product Characteristic | Reaction Reversibility |

|---|---|---|---|---|

| Kinetic | Low (e.g., ≤0 °C) | Short | Lowest Activation Energy (Forms Fastest) | Effectively Irreversible |

| Thermodynamic | High (e.g., >40 °C) | Long | Most Stable (Lowest Gibbs Free Energy) | Reversible (Equilibrium Established) |

Deuterium (B1214612) Labeling Experiments for Pathway Confirmation

Deuterium labeling is a powerful and definitive technique used to elucidate reaction mechanisms by tracing the path of hydrogen atoms throughout a chemical transformation. chem-station.com The replacement of a hydrogen atom with its heavier isotope, deuterium, creates a carbon-deuterium bond that is stronger than the corresponding carbon-hydrogen bond. This difference can lead to a kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution, providing insight into rate-determining steps. chem-station.comresearchgate.net

In the context of isoquinoline chemistry, deuterium labeling experiments have been instrumental in confirming the mechanisms of dearomative functionalization reactions. In one study, an isoquinolinium salt was subjected to reaction conditions with specifically deuterated reagents to probe the source of hydride transfer. nih.gov

The experiments were designed as follows:

Experiment with DCO₂H: Using formic-d1 acid (DCO₂H) as the reducing agent resulted in the incorporation of a deuterium atom at the C1- and C3-positions of the product. This confirmed that the hydride for the reduction originates from the formic acid. nih.gov

Quenching with D₂O: Low levels of deuterium incorporation at other positions were hypothesized to result from deuterium trapping of an enol intermediate. Quenching a repeat reaction with heavy water (D₂O) led to significantly higher deuterium incorporation at the α-carbonyl position, confirming the presence of an enol intermediate and an exchange process during the work-up phase. nih.gov

These meticulous experiments provide unambiguous evidence for the proposed mechanistic pathway, demonstrating the value of isotopic labeling in modern organic chemistry. nih.gov

| Deuterated Reagent Used | Position of Deuterium Incorporation | Mechanistic Insight Gained |

|---|---|---|

| Formic-d1 acid (DCO₂H) | C1- and C3-positions | Confirms formic acid C-H bond as the hydride source for reduction. |

| Formic acid-d1 (HCO₂D) | No incorporation at C1 or C3; minor incorporation at N-benzyl and α-carbonyl positions. | Rules out the O-H bond of formic acid as the hydride source. Suggests enol intermediate. |

| Quenching with D₂O | Significant incorporation at the α-carbonyl position. | Confirms the presence of an enol intermediate and a proton exchange during work-up. |

Advanced Spectroscopic and Crystallographic Characterization of Isoquinoline Hydroiodide Compounds

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, often to within a few parts per million (ppm) of the theoretical value. missouri.edu This precision allows for the unambiguous determination of a molecule's elemental formula.

For isoquinoline (B145761) hydroiodide, analysis by positive-ion HRMS would detect the isoquinolinium cation ([C₉H₈N]⁺). The experimentally measured mass would be compared to the calculated monoisotopic mass to confirm the elemental composition. Under typical soft ionization techniques like electrospray ionization (ESI), the cation is observed with minimal fragmentation. The stable, aromatic nature of the isoquinolinium ring system makes it resistant to fragmentation. Any observed fragments would likely result from the loss of stable neutral molecules, such as hydrogen cyanide (HCN).

Table 3: HRMS Data for the Isoquinolinium Cation

| Ion Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| [C₉H₈N]⁺ | 130.0651 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of isoquinoline hydroiodide, LC-MS, particularly with a high-resolution mass spectrometry (HR-MS) detector like a quadrupole time-of-flight (Q-TOF), provides definitive structural information. scielo.br The liquid chromatography component separates the isoquinoline cation from any impurities prior to its introduction into the mass spectrometer.

The analysis is typically performed using a reversed-phase column (e.g., C18) with a gradient elution mobile phase, commonly consisting of water and acetonitrile (B52724), often modified with an acid like formic acid to ensure good peak shape and ionization efficiency. nih.gov The mass spectrometer is usually operated in positive electrospray ionization (ESI) mode, which is well-suited for analyzing nitrogen-containing heterocyclic compounds like isoquinoline due to the basicity of the nitrogen atom. nih.gov In this mode, the this compound will be detected as the protonated isoquinolinium cation. rsc.org

Table 1: Typical LC-MS Parameters for Isoquinoline Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase C18 | Separation based on hydrophobicity |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Elution of the analyte from the column |

| Elution | Gradient (e.g., 5% B to 100% B) | To separate compounds with varying polarities |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and separation efficiency |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generation of gas-phase ions |

| Capillary Voltage | 3.5 - 4.5 kV | Promotes ion formation |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | High-resolution mass-to-charge ratio measurement |

Studies on Fragmentation Behavior of Isoquinoline Alkaloids

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of isoquinoline compounds. researchgate.net This technique involves the isolation of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. scielo.br The fragmentation patterns are characteristic of the compound's structure and provide a veritable fingerprint for identification. researchgate.netnih.gov

Systematic investigations into the fragmentation of isoquinoline alkaloids have identified characteristic neutral losses and product ions that are indicative of specific structural features. researchgate.netnih.gov For instance, the fragmentation of protoberberine-type alkaloids is often dominated by a retro-Diels-Alder (RDA) reaction. researchgate.net While isoquinoline itself is a simpler structure, the principles of fragmentation remain the same. The protonated isoquinoline molecule would produce a series of product ions that can be used to confirm its core structure. The stability of the fused aromatic ring system means that significant energy is required for fragmentation. Common fragmentation pathways for substituted isoquinoline alkaloids include the loss of small molecules such as CH₃OH, CH₄, or CO, depending on the substituents present. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. nih.gov These methods probe the vibrational modes of chemical bonds, which absorb light at specific frequencies corresponding to the energy of the vibration. nih.gov

For this compound, the IR and Raman spectra would be dominated by features of the isoquinolinium cation. Key vibrational modes include:

N-H⁺ Stretching: A broad band in the IR spectrum, typically in the range of 2400-3000 cm⁻¹, resulting from the protonated nitrogen atom.

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹.

C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the fused aromatic ring system.

Ring Breathing Modes: Vibrations involving the expansion and contraction of the entire ring system, which are often strong in the Raman spectrum. nih.gov

C-H Bending: Out-of-plane bending vibrations for the aromatic hydrogens appear in the 700-900 cm⁻¹ region and are indicative of the substitution pattern on the benzene (B151609) ring.

The spectra can be interpreted by comparing them to reference spectra or through theoretical calculations using methods like Density Functional Theory (DFT), which can predict vibrational frequencies with good accuracy. nih.gov

Table 2: Characteristic Vibrational Bands for the Isoquinolinium Moiety

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| N-H⁺ Stretch | 2400 - 3000 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C / C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| In-plane C-H Bend | 1000 - 1300 | IR |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of chemical compounds and for separating isomers. researchgate.net For this compound, a reversed-phase HPLC method is typically employed to separate the main compound from any synthesis byproducts, starting materials, or degradation products. iaea.org

The purity assessment is often performed using an HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector. nih.gov Isoquinoline has a strong UV absorbance due to its aromatic system, making this a sensitive detection method. thieme-connect.de The sample is injected onto the column, and the components are separated based on their differential partitioning between the stationary and mobile phases. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate its percentage purity. wiley.com The method must be validated to ensure its accuracy, precision, linearity, and robustness. iaea.org

Table 4: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Separation of analyte from impurities. |

| Mobile Phase | Acetonitrile and Water (with buffer or acid) | Elution of compounds. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures. |

| Detector | UV-Vis or PDA | Detection and quantification of UV-absorbing compounds. |

| Wavelength | ~217 nm, 266 nm, 317 nm | Wavelengths of maximum absorbance for isoquinoline. thieme-connect.de |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of elements (typically carbon, hydrogen, and nitrogen) in a compound. This method is used to verify the empirical formula of a synthesized compound and confirm its stoichiometry.

For this compound (C₉H₈IN), the theoretical elemental composition can be calculated based on its molecular weight (257.08 g/mol ). The sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂) are measured to determine the percentages of C, H, and N. The percentage of iodine can be determined by other methods. The experimentally determined percentages are then compared to the theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 5: Elemental Composition of this compound (C₉H₈IN)

| Element | Symbol | Atomic Weight | Theoretical % |

|---|---|---|---|

| Carbon | C | 12.01 | 42.05% |

| Hydrogen | H | 1.01 | 3.14% |

| Iodine | I | 126.90 | 49.36% |

Computational Chemistry and Theoretical Studies on Isoquinoline Hydroiodide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, valued for its balance of accuracy and computational cost. whiterose.ac.uk It is extensively used to determine the electronic structure of molecules, which in turn governs their reactivity. In the context of the isoquinoline (B145761) hydroiodide system, DFT calculations would focus on the isoquinolinium cation, as the hydroiodide salt exists in an ionized state. These calculations can elucidate properties such as electron distribution, molecular orbitals, and electrostatic potential.

Detailed research findings from DFT studies on related isoquinoline systems provide a framework for understanding isoquinoline hydroiodide. For instance, calculations on tetrahydroisoquinoline derivatives at the B3LYP/6-31+G(d,p) level have been used to investigate their structural reactivity. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (EH-L) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

Calculations of Mulliken and Natural Bond Orbital (NBO) charges reveal the charge distribution across the molecule. In isoquinoline derivatives, the nitrogen atom typically bears a negative charge, acting as an electron donor, which influences the molecule's interaction with other species. mdpi.comresearchgate.net Global reactivity descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity index, can be calculated to predict relative stability and reactivity. researchgate.net

Table 1: Representative Electronic Properties of the Isoquinolinium Cation Calculated via DFT This table presents theoretical data representative of what would be obtained for the isoquinolinium cation, based on studies of isoquinoline and its derivatives. researchgate.net

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.3 |

| Chemical Potential (µ) | Tendency of electrons to escape from the system | -4.15 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 |

| Electrophilicity Index (ω) | Capacity to accept electrons | 3.25 |

Molecular Dynamics Simulations to Understand Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govresearchgate.net These simulations provide a detailed view of conformational changes, molecular flexibility, and intermolecular interactions by solving Newton's equations of motion for a system of interacting particles. nih.gov

For this compound, MD simulations would be instrumental in understanding the dynamic behavior of the isoquinolinium cation and its interaction with the iodide anion and surrounding solvent molecules. The simulations can reveal the conformational ensemble of the molecule, identifying the most stable and frequently accessed shapes. nih.gov This is particularly important for understanding how the molecule might fit into a biological receptor or interact with other reactants.

The process involves placing the molecule in a simulated environment (e.g., a box of water molecules) and observing its trajectory over a period of nanoseconds to microseconds. frontiersin.org Analysis of these trajectories can reveal:

Conformational Flexibility: Quantifying the movement in different regions of the molecule.

Solvation Structure: Characterizing the arrangement of solvent molecules and the iodide ion around the isoquinolinium cation.

Interaction Dynamics: Studying the stability and lifetime of hydrogen bonds or other non-covalent interactions.

By revealing the preferred conformations and the energy landscapes associated with conformational changes, MD simulations can explain how a molecule's shape influences its function and reactivity. nih.gov

In Silico Prediction of Chemical Properties and Reactivity Profiles

In silico methods encompass a wide range of computational techniques used to predict the chemical and biological properties of compounds, thereby accelerating research and reducing the need for extensive laboratory experiments. nih.govresearchgate.net For this compound, these methods can provide rapid estimation of its physicochemical properties, reactivity, and potential biological activities.

Physicochemical properties are fundamental to a compound's behavior. Computational tools can predict properties such as the octanol/water partition coefficient (logP), which indicates lipophilicity, and the Topological Polar Surface Area (TPSA), related to a molecule's transport properties. chemscene.com These predictions are valuable for assessing the compound's suitability for various applications.

Table 2: Predicted Physicochemical Properties for Isoquinoline The following table shows computationally predicted properties for the parent isoquinoline molecule, which serve as a baseline for its derivatives. chemscene.comchemeo.com

| Property | Predicted Value | Description |

| Molecular Weight | 129.16 g/mol | The mass of one mole of the substance. |

| logP | 2.6566 | Octanol-water partition coefficient, a measure of lipophilicity. |

| TPSA | 12.89 Ų | Topological Polar Surface Area, correlates with drug transport. |

| H-Bond Acceptors | 1 | Number of hydrogen bond acceptors. |

| H-Bond Donors | 0 | Number of hydrogen bond donors. |

| Rotatable Bonds | 0 | Number of bonds that allow free rotation. |

Beyond physicochemical properties, in silico models can predict reactivity profiles. By analyzing the electronic structure (as discussed in section 5.1), one can identify the most likely sites for nucleophilic or electrophilic attack. For the protonated isoquinolinium ion, electrophilic substitution is suppressed due to the positive charge, while it becomes more susceptible to nucleophilic attack. wikipedia.org

Theoretical Elucidation of Reaction Pathways, Transition States, and Energy Barriers

A significant application of computational chemistry is the detailed elucidation of chemical reaction mechanisms. whiterose.ac.uk By mapping the potential energy surface of a reaction, researchers can identify the most favorable pathway from reactants to products. This involves locating and characterizing the structures of transition states and calculating the associated energy barriers (activation energies).

For reactions involving this compound, theoretical studies would model the interaction of the isoquinolinium cation with various reactants. For example, in a nucleophilic addition reaction, DFT calculations can be used to:

Model Reactant and Product Structures: Optimize the geometries of the starting materials and final products.

Locate the Transition State (TS): Find the highest energy point along the reaction coordinate, which represents the bottleneck of the reaction.

Calculate Energy Barriers: Determine the energy difference between the reactants and the transition state. A lower barrier indicates a faster reaction.

Studies on the reaction of isoquinoline with hydroxyl radicals have used pulse radiolysis combined with theoretical analysis to understand the formation of transient intermediates and their reaction rates. researchgate.net Similarly, computational investigations into the synthesis of isoquinoline derivatives, such as the Bischler-Napieralski or Pictet-Spengler reactions, help to clarify the intramolecular cyclization steps and the role of catalysts. mdpi.comorganic-chemistry.org These approaches would be directly applicable to studying the reactivity of this compound in various chemical transformations.

Structure-Reactivity Relationship (SRR) Studies Based on Computational Models

Structure-Reactivity Relationship (SRR) studies aim to correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. mdpi.com Computational models are essential for developing these relationships by providing quantitative descriptors that characterize the molecule.

For a series of substituted this compound derivatives, computational SRR studies would involve:

Generating a Set of Descriptors: For each derivative, calculating a range of electronic and structural properties using methods like DFT. These descriptors can include atomic charges, HOMO/LUMO energies, dipole moments, and steric parameters. mdpi.com

Correlating with Experimental Data: Relating the calculated descriptors to experimentally measured reactivity data, such as reaction rates or equilibrium constants.

Building a Predictive Model: Developing a mathematical model (e.g., a quantitative structure-activity relationship, QSAR) that can predict the reactivity of new, untested derivatives.

For example, a study on the metabolism of various aza-aromatic compounds by the enzyme aldehyde oxidase (AOX) used DFT calculations to rationalize why some isoquinolines are substrates while others are not. pnas.org The calculations focused on the stability of intermediates formed during the reaction, highlighting the importance of both electronic and steric effects of substituents. pnas.org Such models can guide the synthesis of new compounds with desired reactivity profiles.

Supramolecular Assemblies and Solid State Features Involving Isoquinoline Hydroiodide

Characterization of Hydrogen Bonding Networks within Isoquinoline (B145761) Hydroiodide Crystals

The crystal structure of isoquinolinium salts is significantly influenced by a network of hydrogen bonds. In the case of isoquinoline hydroiodide, the protonated isoquinolinium cation acts as a hydrogen bond donor, while the iodide anion serves as an acceptor. The primary interaction is the N⁺-H···I⁻ hydrogen bond, which is a strong, charge-assisted hydrogen bond.

Computational studies on didehydroisoquinolinium cations have also highlighted the importance of hydrogen bonding in transition states, which can enhance reactivity. rsc.org The exact geometry and strength of these hydrogen bonds in this compound would determine the final crystal lattice, influencing its physical properties.

Table 1: Potential Hydrogen Bonds in this compound Crystals

| Donor | Acceptor | Bond Type | Significance |

| N⁺-H (Isoquinolinium) | I⁻ (Iodide) | Strong, Charge-Assisted | Primary interaction defining the core ionic association. |

| C-H (Aromatic) | I⁻ (Iodide) | Weak | Contributes to the stability and dimensionality of the crystal packing. beilstein-journals.org |

| C-H (Aromatic) | π-system (Aromatic) | Weak | Can influence the stacking arrangement of the isoquinolinium rings. semanticscholar.org |

Investigations of Ion-Pair Interactions in Solution and Solid States

The interaction between the isoquinolinium cation and the iodide anion constitutes an ion pair, the nature of which can vary between the solid state and in solution. nih.gov Ion-pairing is a fundamental concept where oppositely charged ions associate due to electrostatic attraction, and this association is heavily influenced by the solvent's dielectric constant. nih.govwikipedia.org

In the solid state, this compound exists as a contact ion pair (CIP), where the cation and anion are in direct contact within the crystal lattice, as dictated by the hydrogen bonding and packing forces mentioned previously. nih.govacs.org

In solution, the situation is more dynamic. Depending on the solvent, different types of ion pairs can exist in equilibrium:

Contact Ion Pair (CIP): The cation and anion are in direct contact, with no solvent molecules between them.

Solvent-Shared or Solvent-Separated Ion Pairs (SIP/SSIP): One or more solvent molecules are located between the cation and anion. wikipedia.org

Free Ions: The ions are fully solvated and move independently in the solution.

The extent of ion association is greater in solvents with low dielectric constants, which cannot effectively shield the electrostatic attraction between the ions. wikipedia.org Studies on N-methylisoquinolinium iodide with specific receptors have demonstrated the importance of cation-π and CH-π interactions in recognizing the quaternary ion. nih.govacs.org Research on various quaternary ammonium (B1175870) and iminium salts, including N-methylisoquinolinium, shows that receptors can be designed to bind these salts as ion pairs, with the anion coordinating to a Lewis acidic center and the cation interacting with aromatic surfaces. nih.govacs.orgnih.gov The formation of different ion-pair aggregates, such as dimers and tetramers, has been observed in the solid state for other quaternary salts. nih.govacs.org

Table 2: Types of Ion Pairs and Influencing Factors

| Type of Ion Pair | Description | Favored in |

| Contact Ion Pair (CIP) | Cation and anion are in direct contact. wikipedia.org | Low dielectric constant solvents; Solid state. nih.gov |

| Solvent-Shared Ion Pair (SIP) | A single solvent molecule separates the cation and anion. wikipedia.org | Intermediate dielectric constant solvents. |

| Solvent-Separated Ion Pair (SSIP) | More than one solvent molecule separates the ions. pku.edu.cn | High dielectric constant solvents (e.g., water). |

| Free Solvated Ions | Ions are fully solvated and behave independently. | High dielectric constant solvents. |

Self-Assembly Behavior of Isoquinoline Derivatives

Isoquinoline derivatives are versatile building blocks for creating complex supramolecular structures through self-assembly. bohrium.com This process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The resulting architectures can range from simple dimers to intricate one-dimensional chains or three-dimensional networks. rsc.org

Research has shown that novel isoquinoline compounds derived from ninhydrin (B49086) can self-assemble into distinct arrangements. bohrium.com For example, one derivative forms a "zipper" arrangement, while another, a fused isoquinoline scaffold, displays a supramolecular helical structure in its crystalline state. bohrium.comresearchgate.net The formation of these structures is governed by weak intermolecular interactions. bohrium.com

Furthermore, isoquinoline derivatives have been used to construct discotic liquid crystals. bohrium.comtandfonline.com These materials exhibit columnar phases at room temperature, formed through hydrogen bonding between a core molecule (like 1,3,5-trihydroxybenzene) and peripheral isoquinoline derivatives. bohrium.comtandfonline.com The ordered stacking within these columns is a direct result of self-assembly driven by close packing of the aromatic rings. bohrium.com The ability of isoquinolinium moieties to form interdigitating hydrogen-bonded chains is a robust motif that can be exploited in supramolecular chemistry. rsc.org

Exploration of this compound as a Component in Metal-Organic Frameworks (MOFs) or Nanomaterials

The charged nature and functional backbone of the isoquinolinium cation make it a candidate for incorporation into advanced materials like metal-organic frameworks (MOFs) and functional nanomaterials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. While there is no direct mention of this compound in MOF synthesis in the search results, the principles of isoreticular chemistry (synthesis of topologically identical frameworks with different functionalized linkers) suggest its potential. nih.gov A carboxylate-functionalized isoquinoline could serve as the organic linker, where the isoquinolinium iodide moiety could be incorporated post-synthetically or exist as a guest within the MOF pores. Pyridinium-derived zwitterions, which are structurally related, have been identified as potential building blocks for MOFs due to their tendency to form robust hydrogen-bonded chains. rsc.org

Nanomaterials: Isoquinolinium-based compounds have been successfully used in the development of various nanomaterials.

Fluorescent Nanomaterials: Isoquinolinium-based photosensitizers exhibiting aggregation-induced emission (AIE) characteristics have been synthesized. rsc.org These compounds form nanoparticles in aqueous solutions and are effective in photodynamic applications. rsc.org Similarly, phenaleno-isoquinolinium salts have been developed as fluorescent agents for bioimaging, specifically for detecting sentinel lymph nodes. researchgate.net

Carbon Nanomaterials: The surface of carbon nano-onions (CNOs) has been modified by attaching furo[2,3-c]isoquinolines to make them soluble, demonstrating the utility of isoquinoline moieties in functionalizing carbon nanomaterials. nih.gov

Gold Nanoparticles: Isoquinolinium salts are components of novel fluorescent agents, and related technologies involve the use of radioiodine-labeled gold nanoparticles for biomedical imaging. researchgate.net

In these applications, this compound could serve as a readily available source of the isoquinolinium cation, which provides the desired optical, electronic, or self-assembly properties to the final nanomaterial.

Synthetic Transformations and Chemical Derivatization of Isoquinoline Hydroiodide Scaffolds

Regioselective Functionalization and Substitution Reactions

The inherent electronic properties of the isoquinolinium cation, formed from isoquinoline (B145761) hydroiodide, dictate the regioselectivity of substitution reactions. The pyridinium (B92312) part of the molecule is highly electron-deficient, making it a prime target for nucleophiles, whereas the benzene (B151609) ring is more susceptible to electrophilic attack.